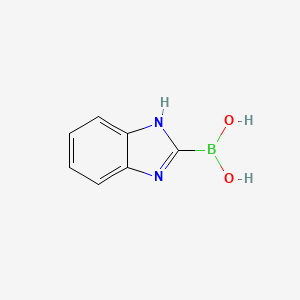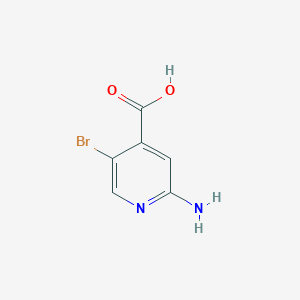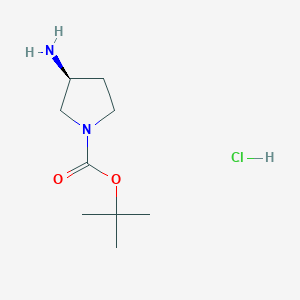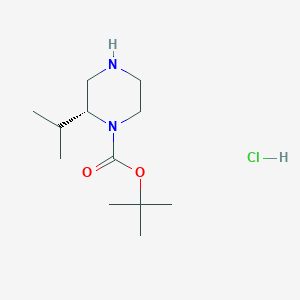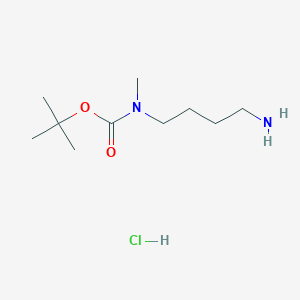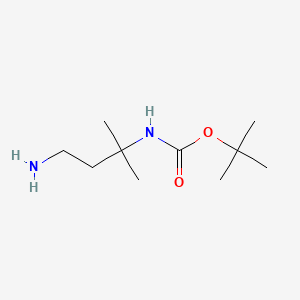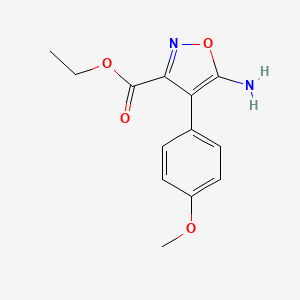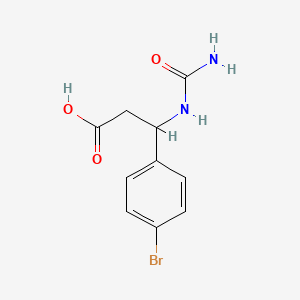
3-(4-Bromophenyl)-3-(carbamoylamino)propanoic acid
Overview
Description
3-(4-Bromophenyl)-3-(carbamoylamino)propanoic acid (3-BP-CAP) is a synthetic organic compound with a variety of potential applications in research and industry. It is a derivative of the amino acid L-alanine, and is a white crystalline solid with a melting point of 145-146°C. 3-BP-CAP has been studied for its potential use in a range of scientific and industrial applications, including as an inhibitor of enzymes, as an intermediate in the synthesis of pharmaceuticals, and as a corrosion inhibitor.
Scientific Research Applications
Synthesis and Catalysis
Research into similar compounds has focused on the synthesis and catalysis of various organic reactions. For instance, studies have explored the recovery of carboxylic acids from aqueous waste streams and fermentation broth, highlighting the importance of such compounds in chemical industries and their recovery processes (Keshav, Wasewar, Chand, & Uslu, 2009). Additionally, the catalysis of the electrochemical reduction of carbon dioxide by iron(0) porphyrins, demonstrating the synergy of weak Brönsted acids, shows the potential for compounds in enhancing catalytic processes and contributing to carbon dioxide reduction strategies (Bhugun, Lexa, & Savéant, 1996).
Materials Science and Polymer Chemistry
The exploration of phloretic acid as a renewable building block for materials science, particularly in the synthesis of benzoxazine polymers, indicates a broader interest in utilizing organic compounds for developing new materials with desirable thermal and thermo-mechanical properties (Trejo-Machin, Verge, Puchot, & Quintana, 2017). This research direction suggests that compounds like "3-(4-Bromophenyl)-3-(carbamoylamino)propanoic acid" may find applications in the design and synthesis of novel materials and polymers.
Biochemistry and Medicinal Chemistry
Although the specific applications of "3-(4-Bromophenyl)-3-(carbamoylamino)propanoic acid" in biochemistry or medicinal chemistry are not covered in the available literature, the general interest in carboxylic acid derivatives for the development of pharmaceuticals and bioactive compounds underscores the potential relevance of this compound in similar research areas. For example, studies on the synthesis of antimicrobial agents using substituted phenyl azetidines highlight the ongoing efforts to discover new therapeutic agents (Doraswamy & Ramana, 2013).
properties
IUPAC Name |
3-(4-bromophenyl)-3-(carbamoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c11-7-3-1-6(2-4-7)8(5-9(14)15)13-10(12)16/h1-4,8H,5H2,(H,14,15)(H3,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFQMVYFEVKJTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)NC(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-3-(carbamoylamino)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




